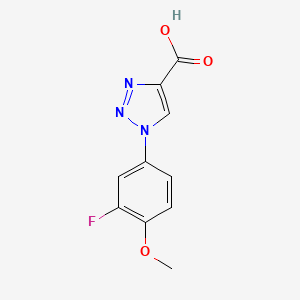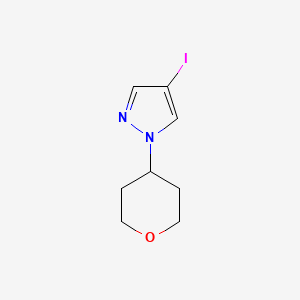
methyl 3-(azidomethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(azidomethyl)benzoate is a chemical compound. It is an ester and has similar properties to other esters .
Synthesis Analysis
Methyl benzoate compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst . A study showed that zirconium metal catalysts with fixed Ti had the best activity . Another synthesis method involves the tandem anionic cyclization of o-(azidomethyl)benzoates with 2-cyanoacetamides . This method provides 59–74% yields of target compounds .Molecular Structure Analysis
Three conformational polymorphs of 3-(azidomethyl)benzoate have been reported . All three structures maintain similar carboxylic acid dimers and π–π stacking . Crystal structure analysis and computational evaluations highlight the azidomethyl group as a source of conformational polymorphism .Chemical Reactions Analysis
The protocol rapidly synthesizes m-Difluorobenzene with 85% total yield . The molar ratio of hydrochloric acid used in the process reduces to 3.6 equivalent . Furthermore, the reaction time can be decreased from hours to within 40 s .科学的研究の応用
Insecticide Development
Methyl benzoate: , a related compound, has been studied for its potential as an environmentally safe insecticide. Its efficacy against a range of agricultural pests makes it a promising candidate for sustainable pest management . While methyl 3-(azidomethyl)benzoate specifically may not have been directly studied in this context, its structural similarity suggests potential for similar applications.
Analytical Chemistry
In the realm of analytical chemistry, methyl benzoate has been used in a modified vortex-assisted surfactant-enhanced emulsification microextraction method. This technique preconcentrates fungicides in fruit juice samples for subsequent high-performance liquid chromatography analysis . Methyl 3-(azidomethyl)benzoate could potentially be adapted for similar extraction and analytical processes due to its chemical properties.
Catalysis
The synthesis of various methyl benzoate compounds through esterification involves solid acid catalysts. Research indicates that zirconium metal catalysts fixed with titanium show high activity in these reactions . Methyl 3-(azidomethyl)benzoate could serve as a substrate in similar catalytic processes, contributing to the synthesis of diverse organic compounds.
Photoswitchable Materials
Azobenzenes, which share a similar azide functional group with methyl 3-(azidomethyl)benzoate , are known for their light-induced isomerization properties. These properties make them suitable for applications in sensing, photonics, microfabrication, and electronics . Methyl 3-(azidomethyl)benzoate could be incorporated into materials to exploit its photoswitchable potential.
Heterocycle Synthesis
Organic azides are crucial in synthesizing various heterocycles, which are fundamental structures in many pharmaceuticals and agrochemicals. The azido group in compounds like methyl 3-(azidomethyl)benzoate can participate in cycloaddition reactions, leading to the formation of novel heterocyclic compounds .
作用機序
Target of Action
It’s worth noting that similar compounds, such as benzodiazepines, have been found to interact with the central nervous system
Mode of Action
The exact mode of action of methyl 3-(azidomethyl)benzoate is currently unknown . It’s known that similar compounds can interact with their targets through various mechanisms, such as acting as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .
Biochemical Pathways
For instance, benzoate metabolism in the human gut microbiome involves the protocatechuate branch of the beta-ketoadipate pathway . Additionally, methyl benzoate biosynthesis in plants involves several genes associated with the methylation of benzoic acid and salicylic acid .
Pharmacokinetics
Similar compounds, such as methyl 3,4-dihydroxybenzoate (mdhb), have been found to have fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . MDHB also permeates the blood-brain barrier and is rapidly distributed to all organs .
Result of Action
For instance, benzimidazole molecules are effective against various strains of microorganisms .
Action Environment
The action of methyl 3-(azidomethyl)benzoate can be influenced by various environmental factors. For instance, methyl benzoate, a similar compound, has been found to be an effective pesticide against a range of different agricultural, stored product, and urban insect pests, and its efficacy can be influenced by environmental conditions .
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(azidomethyl)benzoate involves the reaction of methyl 3-bromobenzoate with sodium azide in the presence of a copper catalyst.", "Starting Materials": [ "Methyl 3-bromobenzoate", "Sodium azide", "Copper catalyst" ], "Reaction": [ "Add methyl 3-bromobenzoate to a reaction flask", "Add sodium azide and copper catalyst to the reaction flask", "Heat the reaction mixture to 80-100°C for several hours", "Cool the reaction mixture and filter off any solids", "Concentrate the filtrate under reduced pressure", "Purify the resulting product by column chromatography" ] } | |
CAS番号 |
180863-54-1 |
製品名 |
methyl 3-(azidomethyl)benzoate |
分子式 |
C9H9N3O2 |
分子量 |
191.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




